[Amino(3-fluorophenyl)methylidene]amino 2-chloropropanoate
Overview
Description
[Amino(3-fluorophenyl)methylidene]amino 2-chloropropanoate is a chemical compound with the molecular formula C10H10ClFN2O2 and a molecular weight of 244.65 g/mol . This compound is known for its unique structure, which includes a fluorophenyl group, a chloropropanoate moiety, and an iminomethyl linkage. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of [Amino(3-fluorophenyl)methylidene]amino 2-chloropropanoate typically involves the reaction of 3-fluoroaniline with 2-chloropropanoic acid under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
[Amino(3-fluorophenyl)methylidene]amino 2-chloropropanoate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloropropanoate moiety, where the chlorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[Amino(3-fluorophenyl)methylidene]amino 2-chloropropanoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [Amino(3-fluorophenyl)methylidene]amino 2-chloropropanoate involves its interaction with specific molecular targets and pathways. The fluorophenyl group and iminomethyl linkage play crucial roles in its binding to target molecules, influencing its biological activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar compounds to [Amino(3-fluorophenyl)methylidene]amino 2-chloropropanoate include other fluorophenyl derivatives and chloropropanoate esters. These compounds share structural similarities but differ in their specific functional groups and chemical properties. The uniqueness of this compound lies in its combination of a fluorophenyl group with a chloropropanoate moiety, which imparts distinct reactivity and potential biological activities .
Conclusion
This compound is a versatile compound with significant potential in various scientific research fields. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers. Ongoing studies continue to uncover its full range of applications and mechanisms of action.
Properties
IUPAC Name |
[(Z)-[amino-(3-fluorophenyl)methylidene]amino] 2-chloropropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFN2O2/c1-6(11)10(15)16-14-9(13)7-3-2-4-8(12)5-7/h2-6H,1H3,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGSSAMWQJHDJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)ON=C(C1=CC(=CC=C1)F)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O/N=C(/C1=CC(=CC=C1)F)\N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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